molecular formula C19H22N4O5S2 B6526666 N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 894042-65-0

N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6526666
CAS No.: 894042-65-0
M. Wt: 450.5 g/mol
InChI Key: RHAQUHTUOPOBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine-3-carboxamide core substituted with a 3-methoxyphenyl group at position 1 and a 5-oxo group. The 1,3,4-thiadiazole ring at position 2 is modified with a sulfanyl group linked to a 1,3-dioxolane-ethyl chain. The dioxolane moiety introduces polarity, which may enhance aqueous solubility compared to alkyl or aryl substituents .

Properties

IUPAC Name

N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S2/c1-26-14-4-2-3-13(10-14)23-11-12(9-15(23)24)17(25)20-18-21-22-19(30-18)29-8-5-16-27-6-7-28-16/h2-4,10,12,16H,5-9,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQUHTUOPOBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activities associated with this compound, emphasizing its potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₉H₂₂N₄O₅S₂
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 894047-23-5

Biological Activity Overview

The compound exhibits a range of biological activities primarily attributed to the presence of the 1,3,4-thiadiazole ring and the pyrrolidine structure. These functionalities contribute to its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

  • Mechanism of Action : The 1,3,4-thiadiazole derivatives have been shown to inhibit bacterial growth by disrupting cellular processes. Studies indicate that these compounds can act against both Gram-positive and Gram-negative bacteria.
  • Case Study : A recent study demonstrated that derivatives of thiadiazole exhibited significant antitubercular activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against Mycobacterium tuberculosis .

Anticancer Activity

  • In Vitro Studies : The compound has been tested against various cancer cell lines. For instance, derivatives containing the thiadiazole scaffold showed potent growth inhibition in breast cancer MCF-7 cells with IC₅₀ values as low as 0.28 µg/mL .
  • Mechanistic Insights : The anticancer activity is believed to involve cell cycle arrest and apoptosis induction in cancer cells. The presence of methoxy and other substituents enhances the lipophilicity and bioavailability of these compounds .

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Thiadiazole Ring : Functional groups such as -OCH₃ and -NO₂ enhance antimicrobial and anticancer properties.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine moiety can significantly affect the compound's interaction with biological targets.

Data Tables

Activity TypeMIC/IC₅₀ ValuesReference
Antitubercular12.5 - 25 μg/mL
Breast Cancer (MCF-7)0.28 µg/mL
Hepatocellular Carcinoma (HepG2)9.6 µM

Scientific Research Applications

The compound N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 894026-54-1) is a complex organic molecule with potential applications in various scientific fields. This article explores its chemical properties, biological activities, and potential applications in medicinal chemistry, agriculture, and materials science.

Structure and Composition

The molecular formula of the compound is C19H22N4O4S2C_{19}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of 434.5 g/mol. The structure features a pyrrolidine ring connected to a thiadiazole moiety and a methoxyphenyl group, which may contribute to its biological activity and interaction with various biological targets.

Physicochemical Properties

While specific data on boiling and melting points are not available, the compound's density has not been disclosed either. The presence of functional groups such as dioxolane and thiadiazole suggests potential solubility in polar solvents, which could influence its bioavailability in pharmaceutical applications.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and dioxolane structures exhibit significant antimicrobial properties. These properties are attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways. For instance, derivatives of thiadiazoles have shown efficacy against various pathogens, suggesting that this compound may also possess similar activities.

Anticancer Potential

Thiadiazole derivatives have been studied for their anticancer properties due to their ability to inhibit cancer cell proliferation. Preliminary studies suggest that the incorporation of specific substituents on the thiadiazole ring can enhance cytotoxic effects against different cancer cell lines. This compound's unique structure may provide a scaffold for developing novel anticancer agents.

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structural motifs can exhibit anti-inflammatory effects by modulating pathways associated with inflammation. This could make the compound a candidate for further research in treating inflammatory diseases.

Pesticide Development

The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The ability of thiadiazole derivatives to act against plant pathogens could be harnessed to develop new crop protection agents that are both effective and environmentally friendly.

Polymer Chemistry

The unique functional groups present in this compound may allow it to be utilized in polymer chemistry for creating novel materials with specific properties. For example, incorporating this compound into polymer matrices could enhance thermal stability or introduce antimicrobial properties into the materials.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that certain thiadiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, providing insights into how this compound might be optimized for similar applications.

Investigation into Anticancer Properties

Research conducted on related thiadiazole compounds revealed their mechanism of action involved apoptosis induction in cancer cells. These findings suggest that further exploration of this compound could lead to new therapeutic strategies against cancer.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Aromatic substituent: 4-Fluorophenyl (electron-withdrawing). Thiadiazole substituent: Isopropyl group.
  • 1-(2,3-Dimethylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide (): Aromatic substituent: 2,3-Dimethylphenyl (sterically bulky, electron-donating). Thiadiazole substituent: 2-Methoxyethylsulfanyl. The methoxyethyl chain offers moderate polarity, though less than the dioxolane group in the target compound .

Core Heterocycle Modifications

  • N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide ():
    • Core structure : Pyridazine (six-membered ring with two nitrogen atoms).
    • Aromatic substituent : 4-Methylphenyl.
    • Thiadiazole substituent : Ethylsulfanyl.
    • Impact : The pyridazine core alters electron distribution and hydrogen-bonding capacity compared to pyrrolidine. The ethylsulfanyl group is less polar than the dioxolane-ethyl chain, reducing solubility .

Thiadiazole Substituent Variations

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (): Thiadiazole substituent: Ethyl group. Core structure: Furan-carboxamide. Impact: The absence of a sulfanyl-linked polar group (e.g., dioxolane) results in lower solubility.

Comparative Data Table

Compound Aromatic Substituent Thiadiazole Substituent Core Structure Key Properties
Target Compound 3-Methoxyphenyl Dioxolane-ethylsulfanyl Pyrrolidine High polarity, moderate lipophilicity
Compound 4-Fluorophenyl Isopropyl Pyrrolidine Increased metabolic stability
Compound 2,3-Dimethylphenyl Methoxyethylsulfanyl Pyrrolidine High lipophilicity, reduced solubility
Compound 4-Methylphenyl Ethylsulfanyl Pyridazine Altered electron distribution
Compound N/A Ethyl Furan Low solubility, rigid structure

Research Findings and Implications

  • Solubility : The dioxolane-ethylsulfanyl group in the target molecule likely improves aqueous solubility over ethyl or isopropyl substituents, as observed in analogues from and .
  • Steric Considerations : Bulky substituents (e.g., 2,3-dimethylphenyl in ) may hinder binding to compact active sites, whereas the target compound’s 3-methoxyphenyl offers a balance of size and electronic effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,3,4-thiadiazole derivatives like this compound?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or hydrazinecarbothioamides. For example, iodine-mediated cyclization in DMF with triethylamine is a standard method to form the thiadiazole core, as demonstrated in the preparation of structurally analogous compounds . Key reagents include acetonitrile for initial reactions and iodine/triethylamine for cyclization. NMR spectroscopy (1H/13C) and mass spectrometry are critical for confirming intermediates and final products.

Q. How is the structural integrity of this compound validated during synthesis?

Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns protons and carbons in the thiadiazole, pyrrolidine, and methoxyphenyl moieties. For example, the 3-methoxyphenyl group shows characteristic aromatic splitting patterns and a singlet for the methoxy protons .
  • Mass spectrometry (EI) : Confirms molecular ion peaks and fragmentation patterns consistent with the molecular formula.
  • X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are used to resolve crystal structures, particularly for verifying stereochemistry and bond angles .

Q. What are the primary pharmacological targets hypothesized for this compound?

Thiadiazole derivatives are explored for antimicrobial, antitumor, and enzyme inhibitory activities. The 3-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the thiadiazole core could interact with cysteine proteases or kinases via sulfur-mediated hydrogen bonding .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

Advanced optimization strategies include:

  • Catalytic systems : Transition-metal catalysts (e.g., ytterbium triflate) or ultrasound-assisted synthesis to accelerate cyclization and reduce reaction times .
  • Solvent screening : Polar aprotic solvents like DMF enhance cyclization efficiency, while acetonitrile minimizes side reactions in initial steps .
  • Computational modeling : DFT calculations predict reactive intermediates and transition states to refine reaction conditions.

Q. What analytical challenges arise when resolving data contradictions (e.g., NMR vs. crystallography)?

Discrepancies between NMR and crystallographic data often stem from:

  • Dynamic effects : Conformational flexibility in solution (observed in NMR) vs. static crystal structures.
  • Tautomerism : Thiadiazole sulfur atoms may exhibit tautomeric shifts, altering bond lengths in crystallography but not NMR environments .
  • Resolving ambiguities : Multi-technique validation (e.g., 2D NMR, variable-temperature studies) and SHELXL refinement protocols are critical .

Q. How do substituent modifications (e.g., dioxolane vs. methoxy groups) influence bioactivity?

SAR studies on analogous compounds reveal:

  • Electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial assays .
  • Sulfur atoms in thiadiazole and sulfanyl groups improve coordination with metal ions in enzymatic active sites, potentially boosting inhibitory effects .
  • Substituent steric effects can be modeled using molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueObserved FeaturesReference
1H NMR δ 3.85 (s, OCH3), δ 7.2–7.5 (m, aromatic protons), δ 2.8–3.2 (m, dioxolane CH2)
13C NMR δ 170.5 (C=O), δ 55.1 (OCH3), δ 105–125 (thiadiazole and aromatic carbons)
MS (EI) m/z 489 [M+H]+, fragments at m/z 312 (thiadiazole core loss)

Q. Table 2: Substituent Effects on Bioactivity (Analogous Compounds)

SubstituentActivity (IC50, μM)TargetReference
3-Methoxyphenyl 12.4 ± 1.2Cysteine protease
4-Hydroxyphenyl 28.9 ± 3.1Same
Dioxolane-ethyl 8.7 ± 0.9Kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.